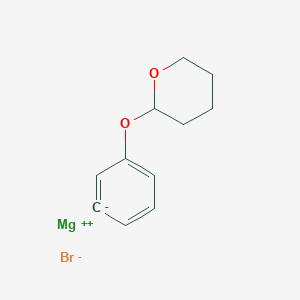

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

概要

説明

1-メチルグアノシンは、グアノシンから誘導された修飾ヌクレオシドであり、グアニン塩基の1位の窒素原子にメチル基が結合しています。この化合物は、特に転移RNA(tRNA)分子の修飾における様々な生物学的プロセスにおいて重要な成分です。 tRNAにおける1-メチルグアノシンの存在は、遺伝情報の正しい解読を助けるため、タンパク質翻訳の正確性と効率に不可欠です .

準備方法

1-メチルグアノシンは、いくつかの化学的および酵素的方法で合成できます。一般的な合成経路の1つは、水酸化ナトリウムなどの塩基の存在下で、ヨウ化メチルを使用してグアノシンをメチル化することです。 反応は通常、穏やかな条件下で行われ、1-メチルグアノシンを主要な生成物として生成します .

工業的な設定では、1-メチルグアノシンの製造には、よりスケーラブルで費用対効果の高い方法が用いられる場合があります。これらの方法は、特定のメチルトランスフェラーゼ酵素がグアノシンのメチル化を触媒する酵素プロセスをしばしば利用します。 このアプローチは、その高い特異性と効率のために有利です .

化学反応の分析

1-メチルグアノシンは、酸化、還元、置換など、様々な化学反応を起こします。一般的な反応には以下が含まれます。

酸化: 1-メチルグアノシンは、グアニン塩基がキサンチンに変換される化合物である1-メチルキサンチシンを形成するために酸化できます。

還元: 1-メチルグアノシンの還元は、リボース部分が除去された1-メチルグアニンを形成することにつながる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

1-メチルグアノシンは、化学、生物学、医学、産業の分野で、科学研究において幅広い用途があります。

化学: 化学研究では、1-メチルグアノシンは、ヌクレオシドの修飾とその分子間相互作用への影響を研究するためのモデル化合物として使用されます。

生物学: 生物学的研究では、1-メチルグアノシンは、タンパク質合成と遺伝子発現におけるtRNA修飾の役割を理解するために不可欠です。

医学: 医学研究では、1-メチルグアノシンは、癌などの特定の疾患のバイオマーカーとしての潜在的な役割について調査されています。

産業: 製薬業界では、1-メチルグアノシンは、ヌクレオシドアナログ薬の開発や分析化学における参照標準として使用されています.

科学的研究の応用

1-Methylguanosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: In chemical research, 1-methylguanosine is used as a model compound to study nucleoside modifications and their effects on molecular interactions.

Biology: In biological studies, 1-methylguanosine is essential for understanding the role of tRNA modifications in protein synthesis and gene expression.

Medicine: In medical research, 1-methylguanosine is investigated for its potential role as a biomarker for certain diseases, including cancer.

作用機序

1-メチルグアノシンの作用機序は、主にtRNA分子の修飾における役割に関連しています。1位のグアノシンのメチル化は、tRNAの安定性と機能性を高め、正確で効率的なタンパク質翻訳を保証します。 この修飾は、翻訳中にフレームシフトエラーを防ぐのに役立ち、これは欠陥のあるタンパク質の生成につながる可能性があります .

分子レベルでは、1-メチルグアノシンは、tRNAの修飾と翻訳に関与する特定の酵素やタンパク質と相互作用します。 これらの相互作用は、遺伝暗号の忠実性を維持し、細胞プロセスの適切な機能を維持するために不可欠です .

類似の化合物との比較

1-メチルグアノシンは、7-メチルグアノシンや2-メチルグアノシンなどの他のメチル化グアノシンを含む、広範な修飾ヌクレオシドのクラスの一部です。これらの化合物は構造的にいくつかの類似点を共有していますが、それらの特定のメチル化部位と生物学的機能は異なります。

7-メチルグアノシン: この化合物は、メッセンジャーRNA(mRNA)のキャップに関与し、mRNAの安定性と翻訳開始において重要な役割を果たします.

2-メチルグアノシン: この修飾はあまり一般的ではなく、主に特定の種類のRNAに見られます。そこでは、RNAの折り畳みと安定性に影響を与える可能性があります.

1-メチルグアノシンのユニークな点は、tRNAの修飾における特定の役割とタンパク質合成の正確性への影響にあります。 tRNAの37位に存在することは、フレームシフトエラーを防ぎ、遺伝情報の正しい解読を保証するために特に重要です .

結論として、1-メチルグアノシンは、科学研究と産業において様々な用途を持つ重要な化合物です。そのユニークな特性と機能は、化学、生物学、医学の分野における重要な研究対象となっています。

類似化合物との比較

1-Methylguanosine is part of a broader class of modified nucleosides, including other methylated guanosines such as 7-methylguanosine and 2-methylguanosine. While these compounds share some structural similarities, they differ in their specific methylation sites and biological functions:

7-Methylguanosine: This compound is involved in the capping of messenger RNA (mRNA) and plays a critical role in mRNA stability and translation initiation.

2-Methylguanosine: This modification is less common and is primarily found in certain types of RNA, where it may influence RNA folding and stability.

The uniqueness of 1-methylguanosine lies in its specific role in tRNA modification and its impact on the accuracy of protein synthesis. Its presence at position 37 of tRNA is particularly important for preventing frameshifting errors and ensuring the proper decoding of genetic information .

生物活性

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, commonly referred to as a Grignard reagent, is significant in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

- CAS Number: 36637-44-2

- Molecular Formula: CHBrMgO

- Molecular Weight: 281.432 g/mol

- Structure: The compound features a tetrahydropyran ring, which enhances its stability and selectivity in reactions.

This compound acts primarily as a nucleophile in chemical reactions. Its mode of action involves:

- Nucleophilic Addition: Reacts with electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.

- Substitution Reactions: Participates in halogen-metal exchange reactions, which are essential for synthesizing various organic compounds.

- Coupling Reactions: Forms carbon-carbon bonds with electrophiles, facilitating the synthesis of complex structures.

Biological Activity

While the direct biological activity of this compound is not extensively documented, its role in synthesizing biologically active compounds is noteworthy. The compound has been utilized in the preparation of steroid derivatives, which are known to influence various biochemical pathways related to metabolism and hormonal regulation.

Case Studies

-

Synthesis of Steroidal Derivatives:

- Research indicates that this Grignard reagent can be employed to synthesize c-2 and c-20-diaryl steroidal derivatives. These derivatives have potential therapeutic applications due to their roles in hormone regulation and metabolic processes.

-

Research on PROTACs:

- In a study focused on PROTAC (Proteolysis Targeting Chimeras) technology, the compound was utilized as a key intermediate. The synthesis involved using this compound to create ligands that target specific E3 ligases, demonstrating its relevance in drug development strategies aimed at targeted protein degradation.

Applications in Organic Synthesis

The versatility of this compound extends beyond biological applications; it is widely used in:

- Pharmaceutical Chemistry: As a building block for synthesizing active pharmaceutical ingredients (APIs).

- Material Science: In the preparation of polymers and advanced materials due to its ability to create complex molecular architectures.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylmagnesium Bromide | Simple Grignard | Lacks protecting group; more reactive |

| 4-Methoxyphenylmagnesium Bromide | Methoxy-substituted | Contains methoxy group; different reactivity |

| 4-Bromophenylmagnesium Bromide | Halogenated | More reactive; lacks protective features |

| This compound | Tetrahydropyran-protected | Enhanced stability and selectivity |

特性

IUPAC Name |

magnesium;2-(phenoxy)oxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXXSBILKTDEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142402-62-8 | |

| Record name | 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。